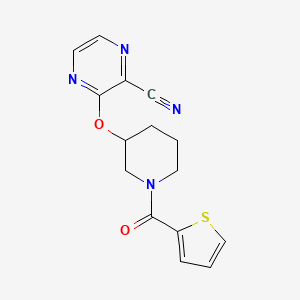

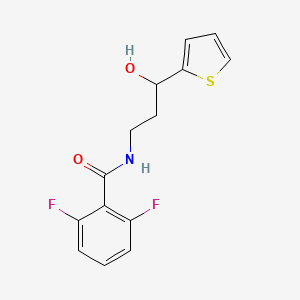

3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

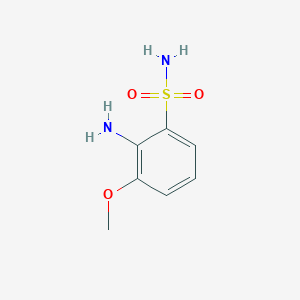

“3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a chemical compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It also contains a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms .Aplicaciones Científicas De Investigación

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound , with its thiophene moiety, could be explored for enhancing the performance of these semiconductors, potentially leading to more efficient and flexible electronic devices.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The specific structure of “3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” could be synthesized and tested for its efficacy in protecting metals from corrosion, which is crucial for extending the lifespan of machinery and structures.

Pharmacological Properties

Thiophene-based molecules exhibit a range of pharmacological properties , including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The compound could be a candidate for drug development, targeting various diseases due to its structural complexity and potential biological activity.

Antibiotic and Antibacterial Drugs

Research on thiophene-2-carboxamide derivatives has led to the development of new antibiotic and antibacterial drugs . The compound “3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” could be investigated for its antibiotic activity against both Gram-positive and Gram-negative bacteria, contributing to the fight against antibiotic-resistant strains.

Material Science Applications

Thiophene derivatives are also significant in material science . They can be used to create novel materials with desirable properties such as flexibility, durability, and conductivity . The subject compound could be utilized in creating new materials for various industrial applications, including coatings, sensors, and more.

Synthesis of Heterocycles

The compound can be used in the synthesis of heterocycles . Thiophene derivatives are often employed as building blocks in the construction of complex organic molecules . This compound, with its reactive sites, could be a key intermediate in synthesizing a wide array of heterocyclic compounds with diverse applications in chemistry and biology.

Mecanismo De Acción

Target of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions .

Mode of Action

The suzuki–miyaura (sm) coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, might be involved . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The suzuki–miyaura (sm) coupling reaction is known to involve oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

The stability of organoboron compounds, which are highly valuable building blocks in organic synthesis, is known to be a significant factor in their pharmacokinetics .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Propiedades

IUPAC Name |

3-[1-(thiophene-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c16-9-12-14(18-6-5-17-12)21-11-3-1-7-19(10-11)15(20)13-4-2-8-22-13/h2,4-6,8,11H,1,3,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPHUWJMYHMKCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CS2)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide](/img/structure/B3006912.png)

![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B3006916.png)

![2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B3006918.png)

![N-[4-[Methoxy(methyl)carbamoyl]phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B3006919.png)

![t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate](/img/structure/B3006925.png)

![3-[[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3006930.png)

![N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B3006932.png)